
Oxythiamine diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxythiamine diphosphate is a derivative of thiamine (vitamin B1) and is known as an antivitamin. It is structurally similar to thiamine diphosphate but lacks the catalytic activity of the native coenzyme. This compound is used in scientific research to study thiamine-dependent enzymes and metabolic pathways .
Métodos De Preparación
The preparation of oxythiamine diphosphate involves the chemical phosphorylation of oxythiamine. One method described by Navazio et al. involves the electrophoretic separation of a mixture of oxythiamine phosphoric esters to obtain pure crystalline forms of monophospho-oxythiamine, diphospho-oxythiamine, and triphospho-oxythiamine .
Análisis De Reacciones Químicas
Oxythiamine diphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to its structural similarity to thiamine diphosphate.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and phosphorylating agents. Reaction conditions often involve controlled pH, temperature, and solvent systems.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
Oxythiamine diphosphate has several scientific research applications:
Chemistry: It is used to study the mechanisms of thiamine-dependent enzymes and to develop inhibitors for these enzymes.
Biology: It helps in understanding the role of thiamine in cellular metabolism and the effects of thiamine deficiency.
Medicine: This compound is used in cancer research to inhibit the growth of cancer cells by targeting thiamine-dependent metabolic pathways
Mecanismo De Acción
Oxythiamine diphosphate exerts its effects by inhibiting thiamine diphosphate-dependent enzymes. It binds to these enzymes but lacks the catalytic activity of thiamine diphosphate, thereby blocking the normal metabolic processes that require thiamine. This inhibition affects various cellular pathways, including glycolysis and the pentose phosphate pathway, leading to reduced cell growth and proliferation .
Comparación Con Compuestos Similares
Oxythiamine diphosphate is compared with other thiamine analogues such as:
Pyrithiamine: Another thiamine antivitamin that inhibits thiamine-dependent enzymes but with different affinity and potency.
Amprolium: Used in the treatment of coccidiosis, it also targets thiamine-dependent enzymes.
3-Deazathiamine:
This compound is unique in its high affinity for thiamine diphosphate-dependent enzymes and its effectiveness in inhibiting these enzymes, making it a valuable tool in scientific research and drug development .
Propiedades
Fórmula molecular |
C12H17N3O8P2S |
|---|---|
Peso molecular |
425.29 g/mol |
Nombre IUPAC |
2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |
InChI |
InChI=1S/C12H17N3O8P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-15(8)6-10-5-13-9(2)14-12(10)16/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,16,17,18,19,20,21) |
Clave InChI |
FBFAORFKQFQJGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOP(=O)([O-])OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





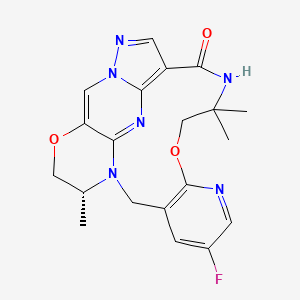
![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
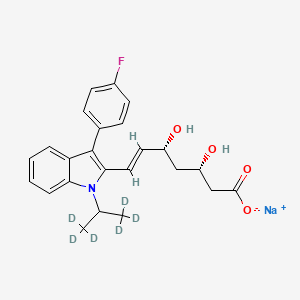
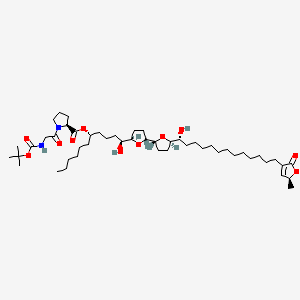
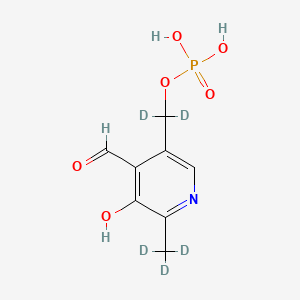
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)
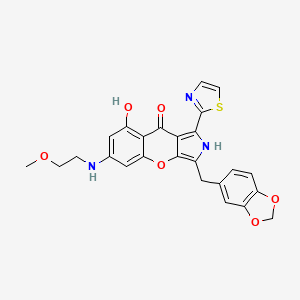
![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
